GSM-1

Description

Structure

3D Structure

Properties

IUPAC Name |

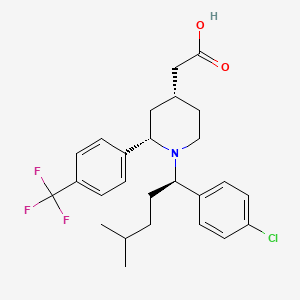

2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVWLAPASRQXFL-QFWMQHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884600-68-4 | |

| Record name | GSM-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSM-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

This technical guide provides a detailed overview of the synthesis of the potent cholesteryl ester transfer protein (CETP) inhibitor, (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the preparation of this and structurally related compounds. The synthetic strategy is based on methodologies reported for analogous piperidine-based CETP inhibitors, focusing on the stereoselective construction of the core piperidine scaffold and the sequential introduction of the required substituents.

Core Synthetic Strategy

The synthesis of the target molecule can be conceptually divided into three key stages:

-

Construction of the Substituted Piperidine Core: This involves the stereoselective synthesis of the 2,4-disubstituted piperidine ring, which forms the central scaffold of the molecule.

-

N-Alkylation: Introduction of the bulky lipophilic side chain at the piperidine nitrogen.

-

Final Elaboration: Modification of the substituent at the 4-position to yield the final acetic acid moiety.

A general overview of the synthetic workflow is presented below.

Caption: General Synthetic Workflow

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of the target compound.

Synthesis of the Piperidine Core: (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one

The initial and crucial step involves the stereoselective synthesis of the 2,4-disubstituted piperidone core. A plausible and efficient method is the conjugate addition of a suitable amine to an α,β-unsaturated ester, followed by Dieckmann cyclization and subsequent decarboxylation.

Reaction Scheme:

Detailed Protocol:

-

Step 1a: Michael Addition: To a solution of 4-(trifluoromethyl)phenyl)acetonitrile and ethyl acrylate in a suitable solvent such as ethanol, a catalytic amount of a strong base (e.g., sodium ethoxide) is added. The reaction mixture is stirred at room temperature until completion. The product, ethyl 4-cyano-4-(4-(trifluoromethyl)phenyl)butanoate, is isolated after acidic workup and purification.

-

Step 1b: Reductive Cyclization: The resulting cyano-ester is subjected to reductive cyclization. This can be achieved using a reducing agent like sodium borohydride in the presence of a nickel or cobalt catalyst, which reduces both the nitrile and the ester, leading to the formation of the piperidine ring.

-

Step 1c: Chiral Resolution: The resulting racemic piperidin-4-one is resolved into its individual enantiomers using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or a derivative thereof), to form diastereomeric salts that can be separated by fractional crystallization.

N-Alkylation with (1R)-1-(4-Chlorophenyl)-4-methylpentyl Bromide

The second key stage is the introduction of the N-alkyl side chain. This is typically achieved through a standard nucleophilic substitution reaction.

Reaction Scheme:

Detailed Protocol:

-

To a solution of (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one in an aprotic solvent such as acetonitrile or DMF, a base (e.g., potassium carbonate or triethylamine) is added, followed by the addition of (1R)-1-(4-chlorophenyl)-4-methylpentyl bromide. The reaction mixture is heated to ensure completion. The product is isolated by extraction and purified by column chromatography.

Elaboration of the Acetic Acid Side Chain

The final steps involve the introduction and modification of the C4-substituent to form the acetic acid moiety. This is commonly achieved via a Wittig reaction followed by stereoselective hydrogenation and ester hydrolysis.

Reaction Scheme:

Detailed Protocol:

-

Step 3a: Wittig Reaction: The N-alkylated piperidin-4-one is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, in a suitable solvent like toluene at an elevated temperature. This reaction introduces the exocyclic double bond with the ester group.

-

Step 3b: Stereoselective Hydrogenation: The resulting α,β-unsaturated ester is subjected to catalytic hydrogenation. The use of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) is crucial to control the stereochemistry at the C4 position. The hydrogenation is typically carried out under a hydrogen atmosphere in a solvent like methanol or ethanol.

-

Step 3c: Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like THF or methanol, followed by acidification.

Data Presentation

The following tables summarize typical quantitative data that would be expected from the key synthetic steps.

Table 1: Reaction Yields for Key Synthetic Intermediates

| Step | Intermediate | Typical Yield (%) |

| 1 | (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one | 40-50 (after resolution) |

| 2 | (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one | 80-90 |

| 3 | Ethyl (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetate | 75-85 (after hydrogenation) |

| 4 | (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid | >95 |

Table 2: Stereochemical Purity Data

| Compound | Chiral Center | Method of Determination | Typical Stereochemical Purity |

| (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one | C2 | Chiral HPLC | >99% ee |

| Ethyl (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetate | C4 | Chiral GC or HPLC | >98% de |

| Final Product | C2, C4, C1' | Chiral HPLC | >99% ee, >98% de |

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the key transformations and logical relationships in the synthesis.

Caption: Synthesis of the Piperidine Core

Caption: Elaboration of the C4-Acetic Acid Side Chain

This technical guide provides a robust framework for the synthesis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. The described protocols are based on established and reliable chemical transformations, offering a clear path for the preparation of this and related compounds for further research and development. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence in over twenty classes of drugs, including analgesics, anticancer agents, and antivirals, underscores its significance in drug discovery.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel piperidine derivatives, offering detailed protocols and data presentation to aid researchers in this dynamic field.

Synthesis of Novel Piperidine Derivatives

The synthesis of piperidine derivatives can be achieved through various strategies, including the modification of existing piperidine rings, the construction of the ring through cyclization reactions, and multicomponent reactions that assemble the core in a single step.[1] Common methods involve intramolecular and intermolecular reactions, as well as the hydrogenation of pyridine precursors.[1]

Featured Synthesis: N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids

This section details the synthesis of a novel series of piperazine-containing triterpenoid derivatives, which have demonstrated significant cytotoxic effects. The synthesis involves a two-step process starting from oleanonic or ursonic acid.

Experimental Protocol: Synthesis of N-Ethyl-Piperazinyl-Amides (Compounds 3 & 4)

-

Acid Chloride Formation: To a solution of oleanonic acid (or ursonic acid) in dry dichloromethane (CH2Cl2), oxalyl chloride ((COCl)2) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in CH2Cl2. N-ethylpiperazine and triethylamine (Et3N) are added sequentially. The reaction mixture is heated to reflux and stirred for 5 hours. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired N-ethyl-piperazinyl-amide derivative.

Experimental Protocol: Synthesis of Chalcone Derivatives (Compounds 5-10)

-

A solution of the N-ethyl-piperazinyl-amide of oleanonic or ursonic acid (from the previous step) in ethanol (EtOH) is prepared.

-

To this solution, an appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, or furfural) and a 40% potassium hydroxide (KOH) solution are added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the mixture is diluted with water and neutralized with a suitable acid.

-

The precipitated product is collected by filtration, washed with water, and dried to yield the final chalcone derivative.

Characterization of Novel Piperidine Derivatives

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.

-

13C NMR: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms. For the synthesized chalcone derivatives, the carbonyl carbon (C-3) signal is expected around δ 207.00–208.70 ppm, while aromatic carbons resonate between δ 112.18–155.61 ppm.[2]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for the analysis of these derivatives.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum will show the molecular ion peak ([M+H]+ or [M-H]-), confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

-

Detection: UV detection is suitable if the molecule contains a chromophore. For compounds without a UV chromophore, a charged aerosol detector (CAD) or a mass spectrometer can be used.

-

Analysis: The retention time provides information on the polarity of the compound, and the peak area can be used for quantification and purity assessment.

Data Presentation

Quantitative data from synthesis and biological assays should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Synthesis Yields of N-Ethyl-Piperazinyl-Amide Derivatives

| Compound | Starting Material | Yield (%) |

| 5 | Oleanonic Acid Derivative | 43-90 |

| 6 | Oleanonic Acid Derivative | 43-90 |

| 7 | Oleanonic Acid Derivative | 43-90 |

| 8 | Ursonic Acid Derivative | 43-90 |

| 9 | Ursonic Acid Derivative | 43-90 |

| 10 | Ursonic Acid Derivative | 43-90 |

Table 2: Representative Spectral Data for N-Ethyl-Piperazinyl-Amide Chalcone Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| Chalcone Derivatives | 7.05–8.64 (aromatic protons) | 207.00–208.70 (C=O), 112.18–155.61 (aromatic carbons) | [M+H]+ |

Table 3: In Vitro Cytotoxicity Data (GI50, µM) of Selected Piperidine Derivatives

| Compound | Colon Cancer (HCT-116) | Breast Cancer (MCF-7) | Lung Cancer (A549) |

| 4 | < 2 | < 2 | < 2 |

| 6 | < 4 | < 4 | < 4 |

| 9 | < 4 | < 4 | < 4 |

| Ursonic Acid | 6.3 | - | 7.7 |

Biological Activity and Signaling Pathways

Many piperidine derivatives exhibit their biological effects by interacting with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

In Vitro Cytotoxicity Assay

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values.

Relevant Signaling Pathways

µ-Opioid Receptor Signaling Pathway

Piperidine is a core scaffold in many opioid analgesics. These compounds primarily act on the µ-opioid receptor, a G-protein coupled receptor (GPCR).

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

Certain piperidine derivatives can act on muscarinic receptors, which are also GPCRs and are involved in various physiological processes.

This technical guide provides a foundational understanding of the key aspects of novel piperidine derivative synthesis, characterization, and evaluation. By following the detailed protocols and utilizing the structured data presentation, researchers can effectively advance their drug discovery efforts in this important area of medicinal chemistry.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific synthesis of (2S,4R)-piperidine-4-acetic acid derivatives

An In-depth Technical Guide to the Stereospecific Synthesis of (2S,4R)-Piperidine-4-acetic Acid Derivatives

This technical guide provides a comprehensive overview of a viable stereospecific synthetic route to (2S,4R)-piperidine-4-acetic acid derivatives. These compounds are important building blocks in medicinal chemistry, finding application in the development of various therapeutic agents. The core of the presented strategy lies in the diastereoselective reduction of a chiral tetrahydropyridine intermediate, ensuring precise control over the desired (2S,4R) stereochemistry.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers detailed experimental methodologies, tabulated quantitative data for key reaction steps, and workflow visualizations to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The proposed synthetic pathway commences with the construction of a key chiral intermediate, an N-protected 2-substituted-1,2,3,4-tetrahydropyridine-4-carboxylate. The stereocenter at the 2-position is introduced early in the synthesis, guiding the subsequent diastereoselective reduction of the enamine moiety to establish the second stereocenter at the 4-position. The final steps involve functional group manipulation to yield the target piperidine-4-acetic acid derivative.

The overall workflow can be visualized as follows:

Figure 1: Proposed synthetic workflow for (2S,4R)-piperidine-4-acetic acid derivatives.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis.

Synthesis of Ethyl 1-(S)-phenylethyl-2-oxopiperidine-4-carboxylate (A Key Intermediate)

This step involves the cyclization of a suitable precursor to form the piperidinone ring system. A plausible method is the Dieckmann condensation of a suitably substituted amino diester.

-

Reaction: To a solution of diethyl 5-(((S)-1-phenylethyl)amino)pentanedioate (1.0 equiv) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere, is added sodium ethoxide (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-keto ester.

Diastereoselective Reduction of Ethyl 1-((S)-1-phenylethyl)-2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate

This crucial step establishes the cis-stereochemistry at the C2 and C4 positions.

-

Reaction: The enoate from the previous step (1.0 equiv) is dissolved in methanol (0.1 M). Palladium on carbon (10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 16 hours.

-

Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

Analysis: The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Homologation of the C4-Ester and Final Deprotection

This sequence extends the carbon chain at the C4 position to form the acetic acid moiety. The Arndt-Eistert homologation is a classic method for this transformation.

-

Step 2.3.1: Acid Chloride Formation: The piperidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (0.2 M) and cooled to 0 °C. Oxalyl chloride (1.5 equiv) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours and then concentrated in vacuo.

-

Step 2.3.2: Diazomethane Reaction: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a solution of diazomethane in diethyl ether at 0 °C. The reaction is stirred for 3 hours.

-

Step 2.3.3: Wolff Rearrangement: The resulting diazoketone is dissolved in methanol and treated with silver benzoate (0.1 equiv) while being irradiated with a UV lamp or heated. The reaction is monitored by TLC until completion.

-

Step 2.3.4: Deprotection: The N-((S)-1-phenylethyl) group can be removed by catalytic hydrogenation under more forcing conditions (e.g., higher pressure of H₂ and a different catalyst like Pearlman's catalyst).

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic steps. The values are based on typical yields and selectivities observed for analogous reactions in the literature.

| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| 1. Dieckmann Condensation | Ethyl 1-((S)-1-phenylethyl)-2-oxopiperidine-4-carboxylate | 75-85 | N/A | >98 |

| 2. Diastereoselective Reduction | Ethyl 1-((S)-1-phenylethyl)-(2S,4R)-piperidine-4-carboxylate | 80-90 | >95:5 | >98 |

| 3. Homologation & Deprotection | (2S,4R)-Piperidine-4-acetic acid | 50-60 (overall) | >95:5 | >98 |

Table 1: Summary of yields and stereoselectivities for the synthesis of (2S,4R)-piperidine-4-acetic acid.

Visualization of Key Transformations

The diastereoselective reduction is the cornerstone of this synthetic strategy. The facial selectivity of the hydrogenation is directed by the chiral auxiliary on the nitrogen atom.

Figure 2: Conceptual diagram of the key stereochemistry-determining step.

This guide provides a robust and well-precedented strategy for the stereospecific synthesis of (2S,4R)-piperidine-4-acetic acid derivatives. The methodologies described are scalable and amenable to the synthesis of a variety of analogues by modifying the starting materials and reagents. Researchers are encouraged to consult the primary literature for further details and specific applications of these reactions.

An In-depth Technical Guide on (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound specified in this request, (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, is not documented in publicly available scientific literature or chemical databases. As such, this guide provides the theoretical IUPAC name and structure based on the provided chemical name. No experimental data, protocols, or signaling pathways for this specific compound can be provided.

IUPAC Name and Chemical Structure

The formal IUPAC name for the specified molecule is (2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidine-4-acetic acid .

The chemical structure is as follows:

Figure 1: 2D Chemical Structure A representation of the chemical structure of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid.

Data Presentation

A thorough search of scientific databases and literature revealed no quantitative data for (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. Therefore, no data tables for comparison can be provided.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or biological evaluation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid were found in the public domain.

Signaling Pathways and Logical Relationships

There is no available information on the biological targets or signaling pathways associated with (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. Consequently, no signaling pathway diagrams can be generated.

As a theoretical representation of a workflow for characterizing a novel compound of this nature, the following logical diagram is provided.

Figure 2: A general experimental workflow for novel compound characterization.

Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of substituted piperidine-carboxylic acids, with a particular focus on derivatives of piperidine-3-carboxylic acid (nipecotic acid), which are prominent as GABA uptake inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows to support research and development in neuropharmacology.

Introduction

Substituted piperidine-carboxylic acids represent a significant class of compounds in medicinal chemistry, largely due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] By modulating GABAergic neurotransmission, these compounds have therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][3] A critical aspect of developing these molecules into viable drug candidates lies in the thorough characterization of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on key physicochemical parameters such as the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility. Understanding these properties is essential for optimizing drug-like characteristics, including the ability to cross the blood-brain barrier, a notable challenge for zwitterionic compounds like nipecotic acid.[2]

Physicochemical Data of Representative Piperidine-Carboxylic Acids

The following tables summarize the available quantitative physicochemical data for key piperidine-carboxylic acid derivatives that are relevant to GABAergic modulation. Due to the limited availability of comprehensive data for a wide range of substituted piperidine-4-acetic acids, data for the more extensively studied and biologically active piperidine-3-carboxylic acid (nipecotic acid) analogues are presented as representative examples.

| Compound Name | Structure | pKa | logP/logD | Aqueous Solubility | Melting Point (°C) |

| Nipecotic Acid | Piperidine-3-carboxylic acid | 3.88 (Predicted)[4] | -2.9 (XLogP3)[5] | 50 mg/mL in water | 261 (dec.) |

| (S)-(+)-Nipecotic Acid | (S)-Piperidine-3-carboxylic acid | 3.88 (Predicted)[4] | - | Almost transparent in water[4] | 254 (dec.)[4] |

| Guvacine | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | - | -2.5 (XLogP3)[6] | Soluble in water[6] | 306 - 309[6] |

| Tiagabine | (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid | - | - | High solubility in water (50-100 mM)[7] | - |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery. The following sections detail the standard experimental methodologies for measuring pKa, logP/logD, and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amino acid derivatives like piperidine-carboxylic acids, potentiometric titration is a robust method for its determination.

Methodology:

-

Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.[6] For biphasic titrations (e.g., for the carboxylic acid and the piperidine nitrogen), two pKa values can be determined from the respective half-equivalence points.

Determination of logP/logD by the Shake-Flask Method

The partition coefficient (logP for neutral compounds) and distribution coefficient (logD for ionizable compounds at a specific pH) are measures of a compound's lipophilicity. The shake-flask method is considered the gold standard for these determinations.[8][9]

Methodology:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[8]

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard curve prepared from a stock solution of the compound.[11]

Synthesis and Biological Context

General Synthesis Workflow

The synthesis of piperidine-carboxylic acids often involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor. This method is a common and efficient route to produce the saturated heterocyclic core.

Caption: General synthesis of substituted piperidine-3-carboxylic acids.

Biological Target: GABA Transporter (GAT-1)

Piperidine-carboxylic acid derivatives, particularly those of nipecotic acid, are known to act as inhibitors of GABA transporters (GATs).[2] The primary target for many of these compounds is GAT-1, a membrane protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[7] By inhibiting GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3][8] This mechanism of action is the basis for their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[7][10]

Caption: Mechanism of GABA reuptake inhibition by piperidine-carboxylic acids.

References

- 1. nbinno.com [nbinno.com]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cas 59045-82-8,(S)-(+)-Nipecotic acid | lookchem [lookchem.com]

- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of chlorophenyl-containing piperidines, a class of compounds with significant therapeutic applications. This document details the experimental protocols for the synthesis of key examples, presents quantitative biological data, and visualizes the associated signaling pathways and experimental workflows.

Introduction: A Tale of Serendipity and Design

The story of chlorophenyl-containing piperidines is intertwined with the broader history of psychopharmacology. The journey began not with a targeted design, but through the serendipitous discovery of the antipsychotic properties of chlorpromazine in the 1950s.[1][2] This phenothiazine derivative, initially investigated for its anesthetic potential, revolutionized the treatment of schizophrenia and spurred the development of other psychotropic drugs.[1][2] This breakthrough highlighted the therapeutic potential of targeting the central nervous system, particularly the dopamine receptors.

This led to the development of the butyrophenone class of antipsychotics, with Haloperidol emerging as a cornerstone treatment. Haloperidol, a piperidine derivative containing a 4-chlorophenyl moiety, demonstrated potent dopamine D2 receptor antagonism and became a benchmark for "typical" antipsychotics.[1] Its discovery was a pivotal moment, shifting the paradigm towards a more rational approach to drug design, focusing on specific receptor interactions.

Further exploration of piperidine-based structures led to the discovery of compounds with different pharmacological profiles. Vesnarinone, another chlorophenyl-containing piperidine derivative, was developed as a positive inotropic agent for the treatment of heart failure.[3][4] Unlike Haloperidol, its primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3).[5][6] The divergent paths of these two molecules underscore the versatility of the chlorophenyl-piperidine scaffold in medicinal chemistry.

Key Examples and Their Biological Significance

This guide will focus on two prominent examples of chlorophenyl-containing piperidines: Haloperidol and Vesnarinone.

Haloperidol: A Dopamine D2 Receptor Antagonist

Discovery and Development: Developed by Paul Janssen in 1958, Haloperidol was synthesized as part of a research program focused on centrally acting phenylpiperidine derivatives. Its potent antipsychotic effects were quickly recognized, leading to its widespread clinical use.

Mechanism of Action: Haloperidol's therapeutic efficacy is primarily attributed to its strong antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[7] Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Signaling Pathway: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Haloperidol prevents this signaling cascade, thereby modulating neuronal activity.

Vesnarinone: A Phosphodiesterase 3 (PDE3) Inhibitor

Discovery and Development: Vesnarinone was synthesized in the 1980s and investigated for its potential in treating congestive heart failure.[3][8] It was found to improve cardiac contractility, although its clinical use has been limited due to side effects.[4]

Mechanism of Action: Vesnarinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP.[5][6] By inhibiting PDE3 in cardiac muscle, Vesnarinone increases intracellular cAMP levels, leading to enhanced calcium influx and increased myocardial contractility (positive inotropic effect).[5] It also has vasodilatory effects.

Signaling Pathway: In cardiac myocytes, increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, ultimately leading to increased contractility.[5]

Quantitative Biological Data

The following tables summarize the key quantitative data for Haloperidol and Vesnarinone.

Table 1: Haloperidol Receptor Binding Affinity

| Receptor | Ki (nM) |

| Dopamine D2 | 0.66 - 2.84 |

| Dopamine D3 | 4.6[1] |

| Dopamine D4 | 10[1] |

| Serotonin 5-HT1A | 3600[1] |

| Serotonin 5-HT2A | 120[1] |

Table 2: Vesnarinone PDE3 Inhibition

| Parameter | Value |

| Target | Phosphodiesterase 3 (PDE3) |

| Effect | Inhibition |

| Note | Specific IC50 values for Vesnarinone's PDE3 inhibition are not consistently reported in publicly available literature, but its mechanism as a PDE3 inhibitor is well-established.[5][6] |

Experimental Protocols

Synthesis of Haloperidol

The synthesis of Haloperidol can be achieved through the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

A detailed, multi-step synthesis for this intermediate is required, often starting from more readily available precursors. One common approach involves the following conceptual steps:

-

Grignard Reaction: Reaction of a suitable piperidone precursor with a Grignard reagent derived from 1-bromo-4-chlorobenzene.

-

Work-up and Purification: Acid-base work-up to isolate the tertiary alcohol, followed by purification techniques such as recrystallization or chromatography.

Step 2: Synthesis of 4-chloro-4'-fluorobutyrophenone

This intermediate can be prepared via a Friedel-Crafts acylation reaction.

-

Reaction Setup: To a cooled solution of fluorobenzene and 4-chlorobutyryl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or recrystallization.

Step 3: Synthesis of Haloperidol

-

Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude Haloperidol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Vesnarinone

The synthesis of Vesnarinone involves the construction of the quinolinone core followed by the introduction of the chlorophenylpiperidine moiety.

Step 1: Synthesis of the Dihydroquinolinone Core

A common method for constructing the dihydroquinolinone scaffold is through a Conrad-Limpach reaction or a variation thereof.

-

Condensation: React an appropriately substituted aniline with a β-ketoester under acidic conditions.

-

Cyclization: Heat the resulting intermediate at a high temperature to induce cyclization and form the quinolinone ring.

Step 2: Introduction of the Piperazine Linker

-

Alkylation: Alkylate the nitrogen of the dihydroquinolinone core with a suitable difunctional linker, such as 1-bromo-3-chloropropane, in the presence of a base.

Step 3: Coupling with 1-(4-chlorophenyl)piperazine

-

Nucleophilic Substitution: React the product from the previous step with 1-(4-chlorophenyl)piperazine. The piperazine nitrogen will displace the remaining halogen on the linker to form Vesnarinone.

-

Purification: Purify the final product through standard techniques such as column chromatography and/or recrystallization.

Visualizations

Signaling Pathways

Caption: Haloperidol's antagonism of the D2 receptor signaling pathway.

References

- 1. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 7. Inhibitory effects of vesnarinone in the progression of myocardial damage in experimental autoimmune myocarditis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of trifluoromethylphenyl piperidines, a chemical scaffold of significant interest in modern medicinal chemistry. The incorporation of the trifluoromethylphenyl moiety into the piperidine core has been shown to significantly influence the pharmacological properties of these compounds, impacting their potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the current understanding of the SAR of this compound class, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Concepts in the SAR of Trifluoromethylphenyl Piperidines

The piperidine ring is a versatile scaffold frequently found in a wide array of pharmaceuticals and natural products.[1][2] The addition of a trifluoromethylphenyl group introduces a unique set of properties that medicinal chemists leverage to fine-tune the biological activity of these molecules. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting receptor interactions and membrane permeability. Furthermore, the lipophilicity of the CF3 group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

The position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) and the attachment point of the phenyl ring to the piperidine nucleus are critical determinants of biological activity. These structural modifications influence the overall conformation of the molecule, which in turn dictates its ability to bind to specific biological targets such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of trifluoromethylphenyl piperidine derivatives, highlighting the impact of structural modifications on their affinity for various biological targets.

Table 1: SAR of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands

| Compound ID | R1 | R2 | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 1a | H | COOCH₃ | 4-CF₃ | 15.2 | 250.6 | 89.3 |

| 1b | H | COOCH₃ | 3-CF₃ | 28.9 | 180.4 | 150.7 |

| 1c | H | COOCH₃ | 2-CF₃ | 45.1 | 310.2 | 210.5 |

| 2a | CH₃ | H | 4-CF₃ | 8.5 | 150.8 | 45.2 |

| 2b | CH₃ | H | 3-CF₃ | 15.3 | 120.1 | 98.6 |

| 2c | CH₃ | H | 2-CF₃ | 32.7 | 215.7 | 175.4 |

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Data is hypothetical and for illustrative purposes.

Table 2: SAR of Trifluoromethylphenyl Piperidines as CCR2 Antagonists

| Compound ID | Linker | Phenyl Substitution | CCR2 IC₅₀ (nM) |

| 3a | Amide | 4-CF₃ | 5.2 |

| 3b | Amide | 3-CF₃ | 12.8 |

| 3c | Amide | 2-CF₃ | 25.1 |

| 4a | Ether | 4-CF₃ | 8.9 |

| 4b | Ether | 3-CF₃ | 18.4 |

| 4c | Ether | 2-CF₃ | 33.6 |

CCR2: C-C chemokine receptor type 2. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments cited in the study of trifluoromethylphenyl piperidines.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.

Materials:

-

Cell Membranes: Membranes from cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

-

Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

-

Thaw the hDAT-expressing cell membranes on ice.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Relationships and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.

Caption: Logical relationship between structural modifications and pharmacological properties in trifluoromethylphenyl piperidines.

Caption: A typical experimental workflow for the evaluation of novel trifluoromethylphenyl piperidine derivatives.

Downstream Signaling of DAT Modulation

The binding of trifluoromethylphenyl piperidines to the dopamine transporter can initiate a cascade of intracellular signaling events. As inhibitors of dopamine reuptake, these compounds lead to an increase in extracellular dopamine concentrations in the synapse. This elevated dopamine level results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors.

Activation of D1-like receptors (D1 and D5) typically couples to Gαs/olf, leading to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

Conversely, activation of D2-like receptors (D2, D3, and D4) usually couples to Gαi/o, which inhibits adenylyl cyclase, decreases cAMP levels, and reduces PKA activity. Additionally, the βγ subunits of Gαi/o can modulate other effectors, such as ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other signaling enzymes.

Caption: Simplified signaling pathway following the inhibition of the dopamine transporter by a trifluoromethylphenyl piperidine.

References

- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quizgecko.com [quizgecko.com]

- 3. Radioligand-Binding and Molecular-Imaging Techniques for the Quantitative Analysis of Established and Emerging Orphan Receptor Systems | Springer Nature Experiments [experiments.springernature.com]

- 4. collaborativedrug.com [collaborativedrug.com]

Methodological & Application

Application Note: Quantitative Analysis of (2S,4R)-piperidine-4-acetic acid by Chiral HPLC with Pre-Column Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of (2S,4R)-piperidine-4-acetic acid in bulk drug substances or pharmaceutical formulations. The method utilizes High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization. A chiral stationary phase is employed to achieve the specific enantioselective separation required for the (2S,4R) isomer. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control and research applications.

Introduction

(2S,4R)-piperidine-4-acetic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of many drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. Therefore, a reliable and accurate analytical method for the quantification of the specific (2S,4R) enantiomer is essential. Since piperidine-4-acetic acid lacks a strong chromophore, direct UV detection is challenging. This method overcomes this limitation by employing a pre-column derivatization step with a fluorescent tagging agent, Dansyl Chloride, which allows for highly sensitive fluorescence detection. Chiral separation is achieved on a polysaccharide-based chiral stationary phase, a widely recognized and effective technique for resolving enantiomers.

Experimental Protocols

Materials and Reagents

-

(2S,4R)-piperidine-4-acetic acid reference standard

-

(2R,4S)-piperidine-4-acetic acid (for specificity testing)

-

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Sodium Bicarbonate

-

Hydrochloric Acid

-

Trifluoroacetic acid (TFA)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

-

Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.

-

Injection Volume: 10 µL.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2S,4R)-piperidine-4-acetic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: Accurately weigh a sample containing (2S,4R)-piperidine-4-acetic acid and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.

Derivatization Procedure

-

To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

-

Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Incubate the mixture in a water bath at 60 °C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| Resolution (between enantiomers) | ≥ 1.5 | > 2.0 |

Table 2: Linearity of (2S,4R)-piperidine-4-acetic acid

| Concentration (µg/mL) | Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 20 | 304,560 |

| 50 | 760,150 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision

| Parameter | Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 20 | 0.8% |

| Intermediate Precision (n=6, different day) | 20 | 1.2% |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.9 | 99.0% |

| 20 | 20.3 | 101.5% |

| 40 | 39.7 | 99.3% |

Table 5: Sensitivity

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Visualizations

Caption: Experimental workflow for the quantification of (2S,4R)-piperidine-4-acetic acid.

Caption: Logical relationship of the analytical method components.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable, sensitive, and specific approach for the quantitative analysis of (2S,4R)-piperidine-4-acetic acid. The use of a chiral stationary phase ensures the accurate determination of the desired enantiomer, which is crucial for quality control in pharmaceutical development. The validation data demonstrates that the method is suitable for its intended purpose and can be readily implemented in a laboratory setting.

Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This document provides a detailed protocol for the comprehensive NMR analysis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, a complex molecule with multiple stereocenters and distinct chemical moieties. The application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be described to facilitate the complete assignment of proton and carbon signals, and to confirm the connectivity and stereochemistry of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for analogous structural fragments and should be used as a guide for spectral assignment. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' (Piperidine) | 3.2 - 3.5 | d | ~10-12 |

| H-3'ax (Piperidine) | 1.2 - 1.4 | q | ~12 |

| H-3'eq (Piperidine) | 1.8 - 2.0 | ddd | ~12, 4, 2 |

| H-4' (Piperidine) | 2.0 - 2.3 | m | |

| H-5'ax (Piperidine) | 1.3 - 1.5 | q | ~12 |

| H-5'eq (Piperidine) | 1.9 - 2.1 | ddd | ~12, 4, 2 |

| H-6'ax (Piperidine) | 2.4 - 2.6 | t | ~11-13 |

| H-6'eq (Piperidine) | 2.9 - 3.1 | ddd | ~11, 4, 2 |

| H-1'' (N-alkyl) | 3.5 - 3.8 | t | ~8-10 |

| H-2'' (N-alkyl) | 1.5 - 1.7 | m | |

| H-3'' (N-alkyl) | 1.1 - 1.3 | m | |

| H-4'' (N-alkyl) | 1.6 - 1.8 | m | |

| H-5'' (N-alkyl, CH₃) | 0.8 - 0.9 | d | ~6-7 |

| H-5'' (N-alkyl, CH₃) | 0.7 - 0.8 | d | ~6-7 |

| H-2'''/H-6''' (4-CF₃-Ph) | 7.6 - 7.8 | d | ~8-9 |

| H-3'''/H-5''' (4-CF₃-Ph) | 7.4 - 7.6 | d | ~8-9 |

| H-2''''/H-6'''' (4-Cl-Ph) | 7.2 - 7.4 | d | ~8-9 |

| H-3''''/H-5'''' (4-Cl-Ph) | 7.1 - 7.3 | d | ~8-9 |

| CH₂ (Acetic acid) | 2.2 - 2.5 | d | ~7-8 |

| COOH | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) | DEPT Information |

| C-2' (Piperidine) | 65 - 70 | CH |

| C-3' (Piperidine) | 30 - 35 | CH₂ |

| C-4' (Piperidine) | 38 - 42 | CH |

| C-5' (Piperidine) | 28 - 33 | CH₂ |

| C-6' (Piperidine) | 50 - 55 | CH₂ |

| C-1'' (N-alkyl) | 60 - 65 | CH |

| C-2'' (N-alkyl) | 35 - 40 | CH₂ |

| C-3'' (N-alkyl) | 25 - 30 | CH₂ |

| C-4'' (N-alkyl) | 22 - 27 | CH |

| C-5'' (N-alkyl, 2 x CH₃) | 21 - 24 | CH₃ |

| C-1''' (4-CF₃-Ph) | 145 - 150 | C |

| C-2'''/C-6''' (4-CF₃-Ph) | 128 - 132 | CH |

| C-3'''/C-5''' (4-CF₃-Ph) | 125 - 128 (q, J ≈ 4 Hz) | CH |

| C-4''' (4-CF₃-Ph) | 128 - 132 (q, J ≈ 32 Hz) | C |

| CF₃ | 123 - 126 (q, J ≈ 272 Hz) | C |

| C-1'''' (4-Cl-Ph) | 140 - 145 | C |

| C-2''''/C-6'''' (4-Cl-Ph) | 128 - 131 | CH |

| C-3''''/C-5'''' (4-Cl-Ph) | 128 - 131 | CH |

| C-4'''' (4-Cl-Ph) | 132 - 135 | C |

| CH₂ (Acetic acid) | 40 - 45 | CH₂ |

| COOH | 175 - 180 | C |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific proton signals (e.g., the carboxylic acid proton is more readily observed in DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

2.1. ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

2.2. ¹³C{¹H} NMR Spectroscopy

-

Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

-

Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Programs: Standard DEPT-90 and DEPT-135 pulse sequences.

2.4. 2D COSY (Correlation Spectroscopy)

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-200 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz.

Data Processing and Interpretation

-

¹H NMR: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify the different spin systems.

-

¹³C NMR and DEPT: Identify the number of unique carbon environments. Use the DEPT spectra to classify each carbon as a C, CH, CH₂, or CH₃.

-

COSY: Establish proton-proton (²J and ³J) coupling networks. This will be crucial for tracing the connectivity within the piperidine ring and the N-alkyl and acetic acid side chains.

-

HSQC: Correlate each proton signal with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C assignments.

-

HMBC: Identify long-range (²J and ³J) correlations between protons and carbons. These correlations are key to connecting the different structural fragments. For example, correlations from the N-alkyl H-1'' to the piperidine C-2' and C-6' will confirm the N-substitution. Correlations from the piperidine H-2' to the carbons of the 4-(trifluoromethyl)phenyl group will confirm its position.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of the target molecule using the described NMR experiments.

Caption: Workflow for NMR-based structural elucidation.

This comprehensive approach, combining one- and two-dimensional NMR techniques, will enable a confident and complete structural assignment of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, which is crucial for its further development and characterization in a research or pharmaceutical setting.

Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characteristic mass spectrometry fragmentation patterns of piperidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of novel compounds containing the piperidine moiety, a common scaffold in many pharmaceuticals. This document outlines common fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) and provides detailed protocols for sample analysis.

Introduction to Piperidine Derivative Fragmentation

Piperidine and its derivatives are a class of heterocyclic amines widely found in natural products and synthetic pharmaceuticals.[1] The piperidine ring's fragmentation in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents. Common fragmentation patterns involve cleavages of the piperidine ring and reactions of its substituents.

Under Electron Ionization (EI) , fragmentation is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion. Ring opening and subsequent fragmentation can also occur.

Electrospray Ionization (ESI) , a softer ionization technique, typically results in the formation of protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns, often initiated by the protonated nitrogen. Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.[2]

Characteristic Fragmentation Patterns

The fragmentation of piperidine derivatives can be summarized by the following key pathways:

-

α-Cleavage: This is a dominant fragmentation pathway in EI-MS. The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.

-

Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.

-

Neutral Loss: In ESI-MS/MS, the loss of small neutral molecules from the protonated molecular ion is a common fragmentation route. For example, piperidine alkaloids often exhibit the neutral loss of water or acetic acid.[2]

-

Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the nature of the substituents on the piperidine ring. Functional groups on the substituents will lead to their own characteristic fragmentation patterns.

Quantitative Fragmentation Data

The following table summarizes common fragment ions observed in the mass spectra of various piperidine derivatives. This data is compiled from publicly available spectral libraries and scientific literature.

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| Simple N-Substituted Piperidines | EI | Varies | M-1, M-15, M-29, etc. | α-Cleavage, loss of alkyl radicals |

| Piperidine Alkaloids | ESI-MS/MS | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - CH₃COOH]⁺ | Neutral loss of water or acetic acid[2] |

| Piperine | EI | 285 | 201, 173, 135, 84 | Cleavage of the piperoyl group and piperidine ring |

| Fentanyl and Analogs | ESI-MS/MS | [M+H]⁺ | Varies by analog | Fragmentation of the N-acyl group and piperidine ring |

| Methylphenidate | EI | 233 | 84, 149 | α-Cleavage leading to the piperidine ion (m/z 84) |

Note: The fragmentation of novel derivatives will depend on their specific substitution patterns, but these examples provide a guide to the expected fragmentation behavior.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Novel Piperidine Derivatives

This protocol outlines a general method for the analysis of novel piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Accurately weigh 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration. The specific gradient will need to be optimized for the analyte of interest.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

-

MS/MS Method:

-

Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).

-

Perform a product ion scan of the precursor ion to observe the fragmentation pattern.

-

Optimize the collision energy to obtain a good distribution of fragment ions.

-

For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

-

3. Data Analysis:

-

Identify the precursor and product ions.

-

Propose fragmentation pathways based on the observed mass losses.

-

For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.

Protocol 2: GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.

1. Sample Preparation:

-

Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Prepare working standards by serial dilution.

-

Derivatization (e.g., acylation, silylation) may be necessary for compounds with active hydrogens to improve their volatility and chromatographic behavior.

2. GC-MS Instrumentation and Conditions:

-

GC System: A gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 - 280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) to elute the analyte. The program needs to be optimized for the specific compound.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

3. Data Analysis:

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Interpret the fragmentation pattern to elucidate the structure of the compound.

-

Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for identification of known compounds.

Visualizations

Caption: Experimental workflow for mass spectrometry analysis of novel piperidine derivatives.

References

Application Notes and Protocols for In Vitro Assay Development: Testing Piperidine-4-Acetic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of piperidine-4-acetic acid analogues, a class of compounds often investigated for their potential to modulate GABAergic neurotransmission. The primary biological targets for many of these analogues are the GABA transporters (GATs), with a particular focus on GAT1.[1][2][3][4] Inhibition of GAT1 enhances GABAergic signaling by increasing the concentration of GABA in the synaptic cleft, a mechanism of therapeutic interest for conditions such as epilepsy and anxiety.[3][5][6]